molecular formula C8H5ClF3NO B569993 1-(5-Chloro-4-(trifluoromethyl)pyridin-2-yl)ethanone CAS No. 1256821-90-5

1-(5-Chloro-4-(trifluoromethyl)pyridin-2-yl)ethanone

Cat. No. B569993
M. Wt: 223.579
InChI Key: KXDJDXDDXJPIKZ-UHFFFAOYSA-N
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Description

“1-(5-Chloro-4-(trifluoromethyl)pyridin-2-yl)ethanone” is a chemical compound with the IUPAC name 1-(5-chloro-2-(trifluoromethyl)pyridin-4-yl)ethan-1-one . It has a molecular weight of 223.58 . The compound is typically a colorless to yellow liquid .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, such as “1-(5-Chloro-4-(trifluoromethyl)pyridin-2-yl)ethanone”, is an important area of research in the agrochemical and pharmaceutical industries . The synthesis generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of “1-(5-Chloro-4-(trifluoromethyl)pyridin-2-yl)ethanone” is characterized by the presence of a fluorine atom and a pyridine in its structure . The InChI code for this compound is 1S/C8H5ClF3NO/c1-4(14)5-2-7(8(10,11)12)13-3-6(5)9/h2-3H,1H3 .


Physical And Chemical Properties Analysis

“1-(5-Chloro-4-(trifluoromethyl)pyridin-2-yl)ethanone” is a colorless to yellow liquid . It has a molecular weight of 223.58 . The storage temperature for this compound is +4°C .

Scientific Research Applications

  • Synthesis of Voriconazole : Voriconazole, a broad-spectrum triazole antifungal agent, involves the synthesis of a compound with a pyrimidine derivative similar to 1-(5-Chloro-4-(trifluoromethyl)pyridin-2-yl)ethanone. This synthesis demonstrates the importance of diastereocontrol and stereochemistry in pharmaceutical production (Butters et al., 2001).

  • Catalytic Behavior of Iron and Cobalt Dichloride Complexes : Research has been conducted on synthesizing and characterizing iron and cobalt dichloride bearing quinoxalinyl-iminopyridines, which include compounds similar to the chemical . These complexes have shown catalytic activities toward ethylene reactivity, indicating potential applications in industrial processes (Sun et al., 2007).

  • Antiviral Activity of Pyrazolo-Pyridine Derivatives : The synthesis and reactions of derivatives of 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone have been studied for their potential antiviral activities. This research underscores the importance of such compounds in the development of new antiviral drugs (Attaby et al., 2006).

  • Antimicrobial Activity : The synthesis and antimicrobial activity of 1-(5-mercapto-1,3,4-oxadiazol-2-yl) -2-(pyridine-2-ylamino)ethanone have been investigated, indicating the potential of these compounds in addressing bacterial and fungal infections (Salimon et al., 2011).

  • Quantum Mechanical Modeling : Studies have been conducted on the structural and vibrational properties of similar fluoromethylated-pyrrol derivatives, which can aid in understanding their reactivities and potential applications in various fields (Cataldo et al., 2014).

  • Synthesis of Nickel Derivatives : Research on the synthesis of nickel derivatives of tetrafluoropyridine has been conducted, which includes the formation of compounds like 1-(2,4,5,6-tetrafluoropyridin-3-yl)ethanone. These studies provide insights into new methods for accessing fluorinated pyridines, important in various chemical industries (Sladek et al., 2003).

Future Directions

The future directions for “1-(5-Chloro-4-(trifluoromethyl)pyridin-2-yl)ethanone” and its derivatives are promising. They are key structural motifs in active agrochemical and pharmaceutical ingredients . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .

properties

IUPAC Name

1-[5-chloro-4-(trifluoromethyl)pyridin-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO/c1-4(14)7-2-5(8(10,11)12)6(9)3-13-7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXDJDXDDXJPIKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC=C(C(=C1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001205512
Record name Ethanone, 1-[5-chloro-4-(trifluoromethyl)-2-pyridinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001205512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Chloro-4-(trifluoromethyl)pyridin-2-yl)ethanone

CAS RN

1256821-90-5
Record name Ethanone, 1-[5-chloro-4-(trifluoromethyl)-2-pyridinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256821-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-[5-chloro-4-(trifluoromethyl)-2-pyridinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001205512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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